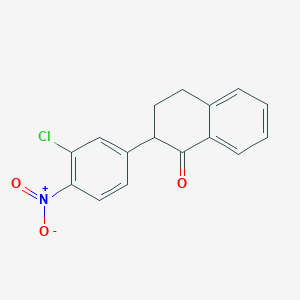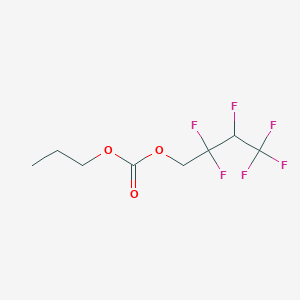
Propanoic acid, 2-bromo-2-fluoro-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-bromo-2-fluoro-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C7H12BrFO2 and a molecular weight of 227.07 . This compound is known for its unique structure, which includes both bromine and fluorine atoms attached to the propanoic acid ester. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of propanoic acid, 2-bromo-2-fluoro-, 1,1-dimethylethyl ester typically involves the esterification of 2-bromo-2-fluoropropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Análisis De Reacciones Químicas
Propanoic acid, 2-bromo-2-fluoro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-fluoro-2-hydroxypropanoic acid esters.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the ester to form carboxylic acids.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-bromo-2-fluoro-, 1,1-dimethylethyl ester is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-bromo-2-fluoro-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The bromine and fluorine atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. The ester group can also undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .
Comparación Con Compuestos Similares
Propanoic acid, 2-bromo-2-fluoro-, 1,1-dimethylethyl ester can be compared with similar compounds such as:
Propanoic acid, 2-bromo-, methyl ester: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions.
Propanoic acid, 2-bromo-, ethyl ester: Similar to the methyl ester, this compound also lacks the fluorine atom and has different physical and chemical properties.
2-Bromopropionic acid tert-butyl ester: This compound is similar but does not contain the fluorine atom, affecting its reactivity and applications.
The presence of both bromine and fluorine atoms in this compound makes it unique and valuable in various chemical and biological applications.
Propiedades
Número CAS |
1309602-62-7 |
|---|---|
Fórmula molecular |
C7H12BrFO2 |
Peso molecular |
227.07 g/mol |
Nombre IUPAC |
tert-butyl 2-bromo-2-fluoropropanoate |
InChI |
InChI=1S/C7H12BrFO2/c1-6(2,3)11-5(10)7(4,8)9/h1-4H3 |
Clave InChI |
ALFMZDRSSWPMRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B12084484.png)
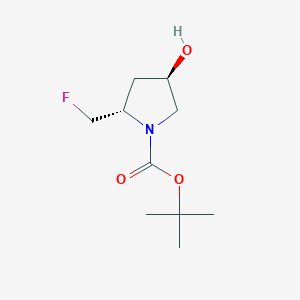

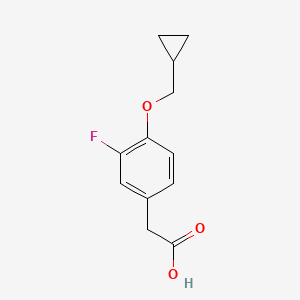

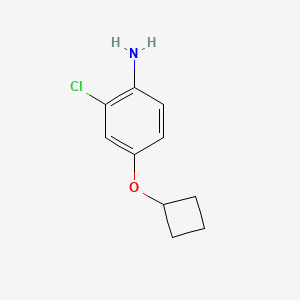
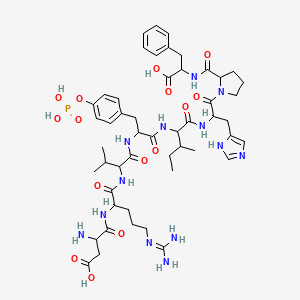
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
